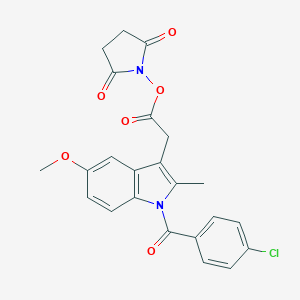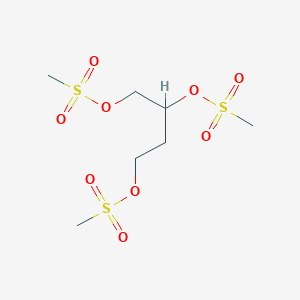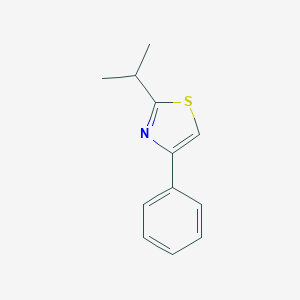
Thiazole, 2-(1-methylethyl)-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole, 2-(1-methylethyl)-4-phenyl- is a heterocyclic organic compound that contains a five-membered ring with a sulfur and a nitrogen atom. It has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of thiazole, 2-(1-methylethyl)-4-phenyl- is not fully understood, but it is believed to involve the interaction with specific biological targets such as enzymes, receptors, and ion channels. It may also act as a reactive intermediate in various metabolic processes, leading to the formation of reactive oxygen species and other toxic metabolites.
Effets Biochimiques Et Physiologiques
Thiazole, 2-(1-methylethyl)-4-phenyl- has been reported to exhibit various biochemical and physiological effects, depending on the specific biological target and the concentration used. It has been shown to inhibit the growth of various bacterial and fungal strains, to induce apoptosis in cancer cells, to modulate the activity of certain enzymes and receptors, and to affect the metabolism of certain biomolecules such as lipids and carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
Thiazole, 2-(1-methylethyl)-4-phenyl- offers several advantages for lab experiments, including its availability, its synthetic versatility, and its potential for diverse biological activities. However, it also has some limitations, such as its potential toxicity, its low solubility in aqueous media, and its potential for non-specific interactions with biomolecules.
Orientations Futures
Thiazole, 2-(1-methylethyl)-4-phenyl- offers numerous opportunities for future research, including the development of more efficient and scalable synthesis methods, the identification of new biological targets and mechanisms of action, the optimization of its pharmacokinetic and pharmacodynamic properties, and the exploration of its potential applications in various fields such as material science and environmental chemistry. Additionally, the combination of thiazole, 2-(1-methylethyl)-4-phenyl- with other compounds or modalities may lead to the discovery of novel therapeutics or diagnostic tools.
Méthodes De Synthèse
Thiazole, 2-(1-methylethyl)-4-phenyl- can be synthesized by various methods, including the Hantzsch reaction, the Gewald reaction, and the Knorr reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and a thiourea in the presence of a base and a catalyst. The Gewald reaction involves the reaction of a ketone, a sulfide, and a cyanoacetic acid in the presence of a base. The Knorr reaction involves the cyclization of a 2-aminothiophenol with a β-diketone in the presence of an acid catalyst. These methods offer different advantages and disadvantages in terms of yield, purity, and scalability.
Applications De Recherche Scientifique
Thiazole, 2-(1-methylethyl)-4-phenyl- has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for drug discovery. It has been reported to exhibit various biological activities such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. It has also been used as a ligand for metal complexes, as a fluorescent probe for sensing applications, and as a building block for the synthesis of functional materials.
Propriétés
Numéro CAS |
19968-51-5 |
|---|---|
Nom du produit |
Thiazole, 2-(1-methylethyl)-4-phenyl- |
Formule moléculaire |
C12H13NS |
Poids moléculaire |
203.31 g/mol |
Nom IUPAC |
4-phenyl-2-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C12H13NS/c1-9(2)12-13-11(8-14-12)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clé InChI |
IIINACKGVRAZSE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=CS1)C2=CC=CC=C2 |
SMILES canonique |
CC(C)C1=NC(=CS1)C2=CC=CC=C2 |
Synonymes |
2-Isopropyl-4-phenylthiazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline](/img/structure/B25236.png)
![Bis[2-(4-methoxyphenoxy)ethyl] Ether](/img/structure/B25237.png)
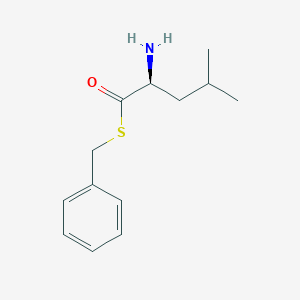
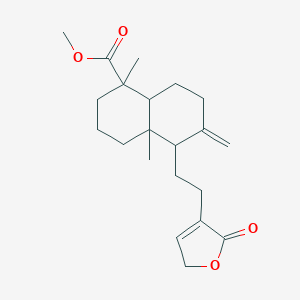
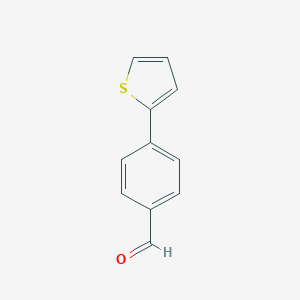
![7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B25246.png)

![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide](/img/structure/B25249.png)
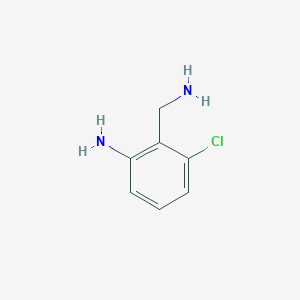
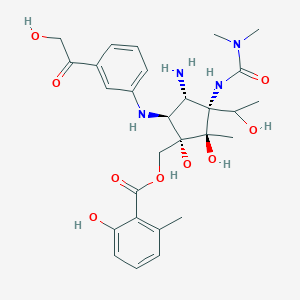
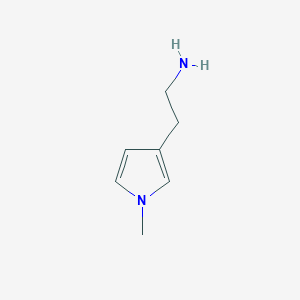
![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B25260.png)
